Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Description
Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a fluorine atom at position 5 and a methyl ester group at position 5. The fluorine substitution enhances metabolic stability and modulates electronic properties, while the ester group provides a handle for further functionalization .
Properties
IUPAC Name |
methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)7-6(10)4-5-2-3-11-8(5)12-7/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJJOFUWJAIFRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2C=CNC2=N1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501160652 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid, 5-fluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501160652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260383-54-7 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid, 5-fluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260383-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid, 5-fluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501160652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-fluoro-1H-pyrrolo[2,3-b]pyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like chromatography ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine, including methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate, exhibit potent inhibitory effects against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. A study reported that a related compound demonstrated IC50 values of 7 nM for FGFR1, indicating strong potential as an anticancer agent targeting the FGFR signaling pathway .
Mechanism of Action
The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. For instance, the derivative compound mentioned above inhibited the proliferation of breast cancer cells and reduced their migration and invasion capabilities .
Synthesis and Derivative Development
Synthetic Routes
The synthesis of this compound can be achieved through various methods including bromination reactions in organic solvents like DMF (dimethylformamide) under controlled conditions. For example, a synthesis method involved reacting 5-fluoro-1H-pyrrolo[2,3-b]pyridine with N-bromosuccinimide to yield brominated derivatives that can further be modified to obtain the desired methyl ester form .
Structure-Activity Relationship (SAR)
SAR Studies
Understanding the structure-activity relationship of pyrrolo[2,3-b]pyridine derivatives is crucial for optimizing their pharmacological properties. Studies have shown that modifications at different positions on the pyrrole ring can significantly influence biological activity. For instance, substituents at the 6-position have been correlated with enhanced FGFR inhibitory activity .
Potential in Neuroscience
Neuroprotective Properties
Emerging research suggests that pyrrolo[2,3-b]pyridine derivatives may also exhibit neuroprotective effects. The structural features of this compound could potentially aid in the development of treatments for neurodegenerative diseases by modulating neuroinflammatory responses or promoting neuronal survival.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared below with analogs differing in substituent type, position, and functional groups. Key data are summarized in Table 1.
Table 1: Comparison of Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate with Analogs
Substituent Effects on Properties
Electronic and Steric Influences
- Fluorine vs. Chlorine/Bromine : The 5-fluoro substituent in the target compound reduces basicity and increases lipophilicity compared to chloro or bromo analogs. Fluorine’s strong electron-withdrawing nature also stabilizes adjacent functional groups .
- Positional Isomerism : QV-3334 (Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate) and QM-7391 (Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate) from demonstrate that carboxylate and fluorine positioning alters dipole moments and binding affinities in drug design .
Functional Group Impact
- Ester vs. Nitrile : The methyl ester in the target compound offers hydrolytic instability under basic conditions, whereas the nitrile group in 6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile () provides rigidity and resistance to metabolic degradation .
- Halogenation: Bromine in Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate () facilitates Suzuki-Miyaura cross-coupling reactions, a property less pronounced in fluoro or chloro analogs .
Biological Activity
Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including chemical properties, biological activities, and relevant case studies.
- Molecular Formula : C9H7FN2O2
- Molar Mass : 194.16 g/mol
- Density : Approximately 1.415 g/cm³ (predicted)
- pKa : 11.84 (predicted)
These properties indicate that the compound is a relatively stable entity with potential for various applications in drug development.
Biological Activity
The biological activity of this compound has been explored in several studies, highlighting its potential as an inhibitor in various biological pathways.
Antiproliferative Activity
Research indicates that compounds with a similar pyrrolo[2,3-b]pyridine scaffold exhibit significant antiproliferative effects against cancer cell lines. For instance, derivatives of this compound have shown inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
| Compound | Target | IC50 (µM) |
|---|---|---|
| This compound | CDK2 | 0.36 |
| Similar derivatives | CDK9 | 1.8 |
These findings suggest that modifications to the pyrrolo[2,3-b]pyridine core can enhance selectivity and potency against specific targets in cancer therapy .
Metabolic Stability
The metabolic stability of this compound has been assessed in human liver microsomes and rat hepatocytes. The compound demonstrated favorable metabolic profiles, indicating potential for further development:
| Species | CL int (µL/min/mg) |
|---|---|
| Human Microsomes | 42 |
| Rat Hepatocytes | 36 |
This metabolic stability is crucial for maintaining therapeutic levels of the compound in vivo .
Study on Structural Modifications
In a study focusing on structural modifications of pyrrolo derivatives, researchers identified that the introduction of various substituents influenced both the potency and selectivity of the compounds. For example:
- N-Methyl substitution on the pyrazole ring significantly increased activity against certain cancer cell lines.
- The addition of polar groups improved solubility and metabolic stability without compromising activity .
In Vivo Studies
Preliminary in vivo studies have shown promising results for this compound in animal models. These studies focused on tumor growth inhibition and overall survival rates, further validating its potential as an anticancer agent.
Q & A
Q. What are the challenges in scaling up synthesis for regulatory submission?
- Methodology : Transitioning from batch to flow chemistry improves reproducibility. Quality-by-Design (QbD) principles optimize critical process parameters (CPPs), while ICH guidelines ensure impurity profiling (e.g., genotoxic nitrosamines) meets regulatory thresholds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
